molecular formula C16H12N4O4 B6004517 N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide

N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide

Cat. No. B6004517
M. Wt: 324.29 g/mol
InChI Key: XRLYSOSWDPXXAX-NVMNQCDNSA-N
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Description

N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide, also known as NBIC, is a synthetic compound that has been widely studied for its potential applications in scientific research. NBIC is a derivative of indole, a naturally occurring compound that has been shown to possess a wide range of biological activities. NBIC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated. In

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide is not fully understood, but it is believed to involve the induction of oxidative stress and the disruption of cellular processes such as DNA synthesis and protein synthesis. N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, and may also affect the function of mitochondrial membranes.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, neuroprotection, and the modulation of cellular signaling pathways. N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been shown to modulate the activity of various enzymes and receptors, including protein kinase C and the N-methyl-D-aspartate receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide in lab experiments is its potent cytotoxicity against cancer cells, which makes it a useful tool for studying the mechanisms of cancer cell death. Additionally, N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide can be modified to target specific cells or tissues, which may be useful for drug delivery applications. However, one limitation of using N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide is its potential toxicity to normal cells, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide. One area of interest is the development of N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide-based anticancer drugs, which may be more effective and less toxic than current chemotherapy treatments. Additionally, N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Finally, the development of new methods for synthesizing and modifying N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide may lead to the discovery of novel compounds with even greater potential for scientific research.

Synthesis Methods

N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with indole-7-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to have a wide range of potential applications in scientific research, including in the fields of cancer research, neuroscience, and drug discovery. N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide has been found to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N'-(2-hydroxy-5-nitrobenzylidene)-1H-indole-7-carbohydrazide has also been investigated for its potential as a drug delivery system, as it can be modified to target specific cells or tissues.

properties

IUPAC Name

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-14-5-4-12(20(23)24)8-11(14)9-18-19-16(22)13-3-1-2-10-6-7-17-15(10)13/h1-9,17,21H,(H,19,22)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLYSOSWDPXXAX-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)N/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide

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